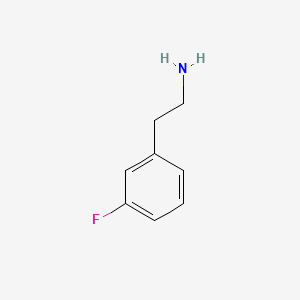

3-Fluorophenethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCVZEYHEFAWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336462 | |

| Record name | 3-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-70-6 | |

| Record name | 3-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3-Fluorophenethylamine (3-FPEA)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine compound characterized by a fluorine atom at the meta-position of the phenyl ring. As a structural analog of phenethylamine, a trace amine with neuromodulatory functions, 3-FPEA is presumed to interact with various components of the monoaminergic neurotransmitter systems. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the putative mechanism of action of 3-FPEA, drawing upon structure-activity relationships of related fluorinated phenethylamines and established experimental protocols for their characterization.

Putative Mechanism of Action

The primary mechanism of action of many substituted phenethylamines involves the modulation of monoamine neurotransmitter systems, specifically those of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This modulation is typically achieved through interaction with the respective monoamine transporters (DAT, NET, and SERT) and/or the Trace Amine-Associated Receptor 1 (TAAR1).

Interaction with Monoamine Transporters (DAT, NET, SERT)

Substituted phenethylamines can act as either reuptake inhibitors or releasing agents at monoamine transporters.

-

Reuptake Inhibition: By binding to the transporters, these compounds can block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.

-

Releasing Agent: Alternatively, some phenethylamines are substrates for the transporters and can be transported into the presynaptic neuron. Once inside, they can induce a reversal of the transporter's function, causing it to pump monoamines out of the neuron and into the synapse in a non-vesicular manner. This action also leads to a significant increase in synaptic monoamine levels.

Based on studies of other fluorinated phenethylamines, it is hypothesized that 3-FPEA likely acts as a monoamine transporter ligand. One study on a series of fluorinated phenylethylamines indicated a significant inhibition of serotonin uptake, with no affinity for amphetamine binding sites, suggesting a potential selectivity for SERT.[1] However, without direct experimental data for 3-FPEA, its precise profile as a reuptake inhibitor versus a releasing agent and its selectivity for DAT, NET, or SERT remain to be elucidated.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that is activated by trace amines, including phenethylamine, as well as by amphetamine and its analogs. Activation of TAAR1 can modulate the activity of monoamine transporters and the firing rate of monoaminergic neurons. It is plausible that 3-FPEA, as a phenethylamine derivative, acts as an agonist at TAAR1. Activation of presynaptic TAAR1 can lead to a complex downstream signaling cascade, including the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP), which can influence monoamine transporter function.

Quantitative Data

As of the date of this document, specific quantitative data on the binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and Trace Amine-Associated Receptor 1 (TAAR1) are not available in peer-reviewed literature. To provide a comparative context, the following table summarizes the available data for structurally related compounds.

| Compound | Target | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| Phenethylamine | TAAR1 | cAMP Accumulation | Human | ~100-500 | |||

| Amphetamine | DAT | [³H]WIN 35,428 Binding | Rat | 790 | |||

| Amphetamine | NET | [³H]Nisoxetine Binding | Rat | 1800 | |||

| Amphetamine | SERT | [³H]Paroxetine Binding | Rat | >10000 | |||

| 4-Fluoroamphetamine | DAT | [³H]WIN 35,428 Binding | Rat | 250 | |||

| 4-Fluoroamphetamine | NET | [³H]Nisoxetine Binding | Rat | 400 | |||

| 4-Fluoroamphetamine | SERT | [³H]Paroxetine Binding | Rat | 900 |

Note: The absence of specific data for 3-FPEA underscores the need for further research to fully characterize its pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for determining the mechanism of action of 3-FPEA.

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Kᵢ) of 3-FPEA for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Objective: To measure the displacement of a specific radioligand from monoamine transporters by 3-FPEA.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of diluted membrane preparation.

-

Non-specific Binding: 25 µL of the corresponding non-specific binding inhibitor (at a high concentration, e.g., 10 µM), 25 µL of radioligand solution, and 50 µL of diluted membrane preparation.

-

Test Compound: 25 µL of 3-FPEA at various concentrations (e.g., 0.1 nM to 100 µM), 25 µL of radioligand solution, and 50 µL of diluted membrane preparation. The final radioligand concentration should be close to its Kd value.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 3-FPEA concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

TAAR1 Functional Assay (cAMP Accumulation)

This protocol is designed to determine the functional potency (EC₅₀) of 3-FPEA as an agonist at the TAAR1 receptor.

Objective: To measure the accumulation of intracellular cyclic AMP (cAMP) in response to 3-FPEA stimulation in cells expressing TAAR1.

Materials:

-

HEK293 cells stably expressing human TAAR1 (hTAAR1).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound: this compound.

-

Positive control: Phenethylamine.

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

-

384-well white microplates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Seed HEK293-hTAAR1 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of 3-FPEA and the positive control (phenethylamine) in assay buffer.

-

Assay:

-

Remove the culture medium from the cells and add assay buffer containing a PDE inhibitor.

-

Add the diluted 3-FPEA or control compounds to the wells.

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the 3-FPEA concentration.

-

Determine the EC₅₀ value (the concentration of 3-FPEA that produces 50% of the maximal response) using non-linear regression analysis.

-

Visualizations

The following diagrams illustrate the putative signaling pathways and experimental workflows described in this guide.

Caption: Putative action of 3-FPEA at the monoamine transporter.

Caption: Hypothesized TAAR1 signaling pathway activated by 3-FPEA.

Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.

Conclusion

This compound is a compound of interest for its potential to modulate monoaminergic neurotransmission. Based on the pharmacology of structurally related compounds, its mechanism of action is likely to involve interactions with monoamine transporters (SERT, DAT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1). However, a definitive understanding of its pharmacological profile is hampered by the current lack of specific quantitative data. Further in-depth studies, following the experimental protocols outlined in this guide, are necessary to fully elucidate the binding affinities, functional potencies, and selectivity of 3-FPEA. Such data will be crucial for determining its potential as a research tool or a lead compound in drug development.

References

3-Fluorophenethylamine (3-F-PEA): A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenethylamine (3-F-PEA) is a halogenated derivative of phenethylamine, a trace amine with significant roles in neuromodulation. The introduction of a fluorine atom at the meta position of the phenyl ring alters the electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the synthesis and characterization of 3-F-PEA, intended to serve as a technical resource for professionals in chemical research and drug development. It details common synthetic routes, provides established experimental protocols, summarizes key analytical data, and explores its potential biological interactions.

Introduction

Phenethylamine and its derivatives are a class of compounds extensively studied for their stimulant and psychoactive properties. They are endogenous to the human brain and act as neuromodulators, primarily through interaction with trace amine-associated receptors (TAARs). The fluorination of organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modify receptor binding affinity. This compound (3-F-PEA) is a synthetic derivative that has garnered interest as a research chemical and as a building block for more complex pharmacologically active molecules.[1] This guide outlines the principal methods for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of 3-F-PEA can be achieved through several routes. The most common and practical methods involve the reduction of a nitrile or a nitro compound, or via reductive amination of a corresponding aldehyde.

Synthetic Route 1: Reduction of 3-Fluorophenylacetonitrile

A prevalent method for synthesizing 3-F-PEA is the reduction of 3-fluorophenylacetonitrile.[2] This precursor is commercially available and can be reduced using various reagents.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄). The suspension is stirred and cooled in an ice bath.

-

Substrate Addition: A solution of 3-fluorophenylacetonitrile in anhydrous THF is added dropwise from the dropping funnel to the LiAlH₄ suspension, maintaining a low temperature.[3][4]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.

-

Work-up and Purification: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-F-PEA is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Synthetic Route 2: Reductive Amination of 3-Fluorobenzaldehyde

Reductive amination offers a direct approach to synthesizing amines from carbonyl compounds.[5][6] For 3-F-PEA, this can be a two-step, one-pot reaction starting from 3-fluorobenzaldehyde and a nitrogen source, typically nitromethane, followed by reduction.

Experimental Protocol: Reductive Amination via a Nitrostyrene Intermediate

-

Condensation (Henry Reaction): 3-Fluorobenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate or an alkylamine) in a suitable solvent like acetic acid or methanol. This reaction forms 1-fluoro-3-(2-nitrovinyl)benzene.

-

Reduction: The intermediate nitrostyrene is then reduced without isolation. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in anhydrous THF or diethyl ether, is typically used. The nitrostyrene solution is added dropwise to a cooled suspension of the reducing agent under an inert atmosphere.

-

Reaction and Work-up: The reaction is stirred for several hours, often with gentle heating, to complete the reduction of both the nitro group and the double bond. The work-up procedure is similar to the one described for the nitrile reduction, involving careful quenching, filtration of inorganic salts, and solvent removal.

-

Purification: The final product, 3-F-PEA, is purified by vacuum distillation.

Table 1: Summary of Synthetic Precursors

| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluorophenylacetonitrile | 501-00-8 | C₈H₆FN | 135.14 |

| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 |

| Nitromethane | 75-52-5 | CH₃NO₂ | 61.04 |

Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized 3-F-PEA. This involves determining its physical properties and analyzing its structure using spectroscopic methods.

Physicochemical Data

3-F-PEA is typically a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[1] Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of 3-F-PEA

| Property | Value | Reference(s) |

| CAS Number | 404-70-6 | |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 87 °C at 15 mmHg | |

| Density | 1.066 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.509 |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.

Experimental Protocols: General Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra are typically obtained using Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (NaCl or KBr).

Table 3: Summary of Spectroscopic Data for 3-F-PEA

| Technique | Key Features and Expected Signals |

| ¹H NMR | Signals corresponding to the aromatic protons (approx. 6.8-7.3 ppm), with splitting patterns influenced by the fluorine substituent. Two triplet signals for the ethylamine chain protons (approx. 2.7-3.0 ppm). A broad singlet for the amine (-NH₂) protons (variable, approx. 1.5-2.5 ppm). |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon directly bonded to fluorine showing a large C-F coupling constant. Signals for the two aliphatic carbons of the ethylamine side chain. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 139. Characteristic fragmentation pattern including a base peak corresponding to the loss of the aminoethyl group. |

| IR Spectroscopy | N-H stretching vibrations (approx. 3300-3400 cm⁻¹). C-H stretching for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹). C=C aromatic ring stretching (approx. 1450-1600 cm⁻¹). C-F stretching (approx. 1100-1250 cm⁻¹). |

Biological Context and Potential Signaling Pathways

As a derivative of phenethylamine, 3-F-PEA is expected to interact with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR).[7][8] Phenethylamine itself is an endogenous agonist for TAAR1.[9] Activation of TAAR1 in monoamine neurons can modulate the activity of dopamine, norepinephrine, and serotonin systems.[7][10]

The primary mechanism involves TAAR1 activation leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), a key second messenger.[11] This can influence downstream signaling cascades, such as the protein kinase A (PKA) pathway. In dopaminergic neurons, TAAR1 activation can reduce the firing rate and affect the function of the dopamine transporter (DAT), potentially leading to an increase in extracellular dopamine levels.[7][12] Furthermore, some studies on phenethylamine suggest a role in modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.[1][[“]][[“]]

Conclusion

This technical guide provides a foundational overview of the synthesis and characterization of this compound. The detailed protocols for common synthetic routes, including nitrile reduction and reductive amination, offer practical guidance for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a crucial reference for analytical confirmation. While the precise pharmacological profile of 3-F-PEA requires further dedicated investigation, its structural similarity to endogenous trace amines strongly suggests interaction with TAAR1 and modulation of monoaminergic systems. This document serves as a valuable resource for researchers initiating studies on 3-F-PEA or utilizing it as an intermediate in the development of novel central nervous system agents.

References

- 1. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Fluorophenylacetonitrile | 10036-43-8 | Benchchem [benchchem.com]

- 3. 3-Fluorophenylacetonitrile 99 501-00-8 [sigmaaldrich.com]

- 4. 3-Fluorophenylacetonitrile, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. gctlc.org [gctlc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. TAAR1 - Wikipedia [en.wikipedia.org]

- 9. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 11. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. consensus.app [consensus.app]

An In-depth Technical Guide to 3-Fluorophenethylamine (CAS 404-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine derivative characterized by a fluorine atom at the meta-position of the phenyl ring. This structural modification is of significant interest in medicinal chemistry and pharmacology, as fluorination can modulate a compound's physicochemical properties, metabolic stability, and interaction with biological targets.[1] As a derivative of phenethylamine, 3-FPEA is investigated for its effects on monoaminergic systems in the central nervous system. It is recognized as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of dopamine, serotonin, and norepinephrine systems. This guide provides a comprehensive overview of the known properties, pharmacology, and experimental protocols related to this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[2] It is soluble in organic solvents such as ethanol and acetone but is reported to be insoluble in water.[2]

| Property | Value | Source |

| CAS Number | 404-70-6 | [3][4][5][6][7] |

| Molecular Formula | C₈H₁₀FN | [3][4][5][6][7] |

| Molecular Weight | 139.17 g/mol | [3][4][5][6][7] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 87 °C at 15 mmHg | [8] |

| Density | 1.066 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.509 | [8] |

| pKa | 9.65 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water. | [2] |

Pharmacology

The primary pharmacological target of this compound is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that is primarily coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

| Compound/Receptor | EC₅₀ (µM) | Eₘₐₓ (%) | Source |

| Phenethylamine (at hTAAR1) | 1.8 - 92 | 40 - 104 | [5] |

| Various Phenethylamines (at Adrenergic Receptors) | 0.034 - 690 | 8 - 105 | [5] |

Signaling Pathway

Activation of TAAR1 by an agonist such as this compound initiates a downstream signaling cascade. The canonical pathway involves the Gαs-mediated activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Additionally, TAAR1 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Toxicology

Detailed toxicological studies providing specific LD₅₀ values for this compound are not available in the public domain. However, safety data from suppliers indicates that it should be handled with care due to potential toxicity and irritant properties.[5] It is classified as causing severe skin burns and eye damage.[4][6]

| Parameter | Value | Source |

| Acute Oral Toxicity (LD₅₀) | Data not available | [3][9] |

| Acute Dermal Toxicity (LD₅₀) | Data not available | [9] |

| Acute Inhalation Toxicity (LC₅₀) | Data not available | [9] |

| Hazard Classification | Skin Corrosion/Irritation Category 1B | [4][6] |

For the related compound, p-Fluorophenethylamine, GHS hazard statements indicate it is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[10]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for this compound are limited. The following sections provide representative methodologies for the synthesis and pharmacological characterization of this and similar compounds, based on established techniques.

Synthesis of this compound

A common method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile.

Protocol: Reduction of 3-Fluorophenylacetonitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether).

-

Addition of Reactant: Dissolve 3-fluorophenylacetonitrile in the same anhydrous solvent and add it dropwise to the reducing agent solution via the dropping funnel at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching and Workup: Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH) at 0 °C. Filter the resulting precipitate and wash it with the solvent.

-

Extraction and Drying: Separate the organic layer from the aqueous layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Pharmacological Assays

This assay is used to determine the binding affinity (Kᵢ) of 3-FPEA for TAAR1.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human TAAR1.[11]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable TAAR1 radioligand (e.g., [³H]-epinephrine), and a range of concentrations of the unlabeled test compound (3-FPEA).[11][12]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[12]

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[12]

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Determine the concentration of 3-FPEA that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.[13]

This assay measures the ability of 3-FPEA to stimulate cAMP production via TAAR1 activation, determining its functional potency (EC₅₀) and efficacy (Eₘₐₓ).

Protocol:

-

Cell Culture: Plate cells expressing human TAAR1 in a suitable microplate.[2][14]

-

Compound Addition: Treat the cells with varying concentrations of 3-FPEA. Include a positive control (e.g., a known TAAR1 agonist) and a negative control (vehicle).[13]

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.[15]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.[13]

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).[2][15][16]

-

Data Analysis: Plot the cAMP response against the log concentration of 3-FPEA and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[2]

This assay can be used to investigate downstream signaling events following TAAR1 activation.

Protocol:

-

Cell Culture and Treatment: Plate TAAR1-expressing cells and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with different concentrations of 3-FPEA for a short period (e.g., 5-15 minutes).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).[17]

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control.[1][17][18]

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[17]

Conclusion

This compound is a valuable research chemical for investigating the pharmacology of TAAR1 and the broader implications of fluorination in drug design. While its primary mechanism of action appears to be through TAAR1 agonism, a more detailed characterization of its binding and functional activity at other monoaminergic targets is warranted. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the pharmacological profile of this and related compounds, contributing to a deeper understanding of their therapeutic potential.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-フルオロフェネチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 404-70-6: this compound | CymitQuimica [cymitquimica.com]

- 6. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Technical Whitepaper: In Vitro Pharmacological Profile of β-Phenethylamine

A Note on 3-Fluorophenethylamine (3-FPEA): A comprehensive search of publicly available scientific literature did not yield specific quantitative in vitro pharmacological data for this compound (3-FPEA) concerning its activity at monoamine transporters or Trace Amine-Associated Receptor 1 (TAAR1). Due to this absence of data, this technical guide focuses on the well-characterized parent compound, β-phenethylamine (PEA) , to provide a relevant pharmacological framework and fulfill the structural requirements of this analysis, including detailed experimental methodologies and data visualization.

Introduction

β-Phenethylamine (PEA) is an endogenous trace amine that plays a crucial role in neuromodulation within the central nervous system. As a structural analogue of catecholamine neurotransmitters, PEA interacts with several key targets to regulate monoaminergic signaling. Its primary mechanisms of action involve the Trace Amine-Associated Receptor 1 (TAAR1) and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This document provides an in-depth technical overview of the in vitro effects of PEA, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers, scientists, and drug development professionals.

Quantitative Pharmacological Data

The in vitro activity of β-phenethylamine is characterized by its potent agonism at TAAR1 and its effects on monoamine transporter function, which include both inhibition of neurotransmitter uptake and induction of neurotransmitter efflux.

Table 2.1: Functional Activity of β-Phenethylamine at Human TAAR1

This table summarizes the functional potency and efficacy of PEA in stimulating intracellular cyclic adenosine monophosphate (cAMP) production via the activation of human Trace Amine-Associated Receptor 1 (hTAAR1).

| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Efficacy (Emax) |

| β-Phenethylamine | cAMP Accumulation | HEK293T | EC₅₀ | 8.8[1] | 97%[1] |

EC₅₀ (Half-maximal effective concentration) represents the concentration at which PEA elicits 50% of its maximum effect. Emax (maximum effect) is expressed relative to the maximal response of a reference full agonist.

Table 2.2: Effects of β-Phenethylamine on Monoamine Transporter Function

PEA modulates monoamine transporters by inhibiting substrate uptake and promoting substrate efflux. These actions are mediated through its activation of TAAR1.[2]

| Transporter | Assay Type | System | Effect |

| Dopamine Transporter (DAT) | Substrate Uptake & Efflux | Transfected Cells / Synaptosomes | Inhibition of Uptake & Induction of Efflux[2] |

| Norepinephrine Transporter (NET) | Substrate Uptake & Efflux | Transfected Cells / Synaptosomes | Inhibition of Uptake & Induction of Efflux[2] |

| Serotonin Transporter (SERT) | Substrate Uptake & Efflux | Transfected Cells / Synaptosomes | Inhibition of Uptake & Induction of Efflux[2] |

Note: Specific IC₅₀ values for uptake inhibition by PEA are not consistently reported in the literature, as its primary mechanism involves TAAR1-mediated modulation rather than direct competitive inhibition.

Signaling and Experimental Visualizations

TAAR1 Signaling Pathway

Activation of TAAR1 by β-phenethylamine primarily engages the Gαs protein subunit, which stimulates adenylyl cyclase to increase intracellular cAMP levels. This pathway is a key mechanism through which trace amines exert their neuromodulatory effects.

Experimental Workflow: Neurotransmitter Uptake Assay

This diagram outlines the key steps in a typical in vitro neurotransmitter uptake assay using synaptosomes, a common method to assess a compound's effect on transporter function.

Experimental Protocols

Protocol: TAAR1 Functional Assay (cAMP Accumulation)

This protocol describes a cell-based assay to measure the functional potency (EC₅₀) and efficacy (Emax) of β-phenethylamine at the human TAAR1 receptor.

1. Cell Culture and Seeding:

-

Culture HEK293T cells stably expressing human TAAR1 in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., puromycin).[1]

-

Seed the cells into 48-well plates at a density of 90,000–250,000 cells per well and allow them to adhere for 48 hours.[1]

2. Assay Preparation:

-

Two hours before the assay, replace the culture medium with medium containing 10% charcoal-stripped fetal bovine serum to reduce background signaling.[1]

-

Prepare an assay buffer consisting of Earle's Balanced Salt Solution (EBSS) supplemented with 15 mM HEPES, 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), and 0.02% ascorbic acid.[1]

-

Pre-incubate the cells in the assay buffer for 20 minutes at 37°C.[1]

3. Compound Incubation:

-

Prepare serial dilutions of β-phenethylamine in the assay buffer.

-

Add the compound dilutions to the respective wells and incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.[1]

4. Cell Lysis and cAMP Measurement:

-

After incubation, discard the assay buffer and lyse the cells by adding 3% trichloroacetic acid.[1]

-

Incubate the plate on a shaker for 2 hours at room temperature to ensure complete lysis.[1]

-

Collect the cell lysates, dilute as necessary, and measure the cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.[1]

5. Data Analysis:

-

Convert the measured cAMP concentrations to a percentage of the maximal response observed with a reference agonist.

-

Plot the percentage response against the logarithm of the β-phenethylamine concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.[1]

Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol details a method for assessing the ability of β-phenethylamine to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes or cells expressing the dopamine transporter (DAT).

1. Preparation of Synaptosomes or Cells:

-

Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) of rodents using established differential centrifugation methods.[3] Resuspend the final synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Henseleit buffer).

-

Transfected Cells: Culture HEK293 cells stably expressing the transporter of interest (e.g., hDAT). On the day of the assay, wash the cells once with buffer.[4]

2. Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer containing various concentrations of β-phenethylamine, a vehicle control (for 100% uptake), or a known potent inhibitor like cocaine (for non-specific uptake).[4]

-

Add the cell or synaptosome suspension to the wells.

-

Pre-incubate for 5-10 minutes at room temperature.[4]

-

Initiate the uptake reaction by adding 50 µL of buffer containing a fixed concentration of the radiolabeled substrate (e.g., 20 nM [³H]dopamine).[4]

3. Incubation and Termination:

-

Incubate the plate for a brief, linear uptake period (typically 1-5 minutes) at room temperature or 37°C.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[5]

4. Washing and Quantification:

-

Immediately wash the filters multiple times with ice-cold assay buffer to remove all unbound radioligand.[5]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[5]

5. Data Analysis:

-

Calculate specific uptake by subtracting the counts from the non-specific uptake wells from all other wells.

-

Determine the percentage of inhibition for each concentration of β-phenethylamine relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.

Conclusion

The in vitro pharmacological profile of β-phenethylamine is defined by its functional agonism at TAAR1 and its subsequent modulation of monoamine transporter activity. As a potent activator of the TAAR1-Gαs-cAMP signaling pathway, PEA initiates a cascade that leads to the inhibition of dopamine, norepinephrine, and serotonin reuptake and promotes their efflux. The experimental protocols detailed herein provide a robust framework for quantifying these interactions. While specific data for fluorinated analogues like 3-FPEA are not currently available, this guide on the parent compound offers a foundational understanding for researchers in neuropharmacology and medicinal chemistry.

References

- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

The Elusive Receptor Profile of 3-Fluorophenethylamine (3-FPEA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine and a structural analog of the trace amine β-phenethylamine (PEA).[1][2] Due to this structural similarity, it is hypothesized to interact with receptors known to bind endogenous and synthetic phenethylamines, primarily the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters. However, a comprehensive, publicly available receptor binding profile for 3-FPEA with specific quantitative affinity data (e.g., Ki, IC50, EC50) is currently scarce in the scientific literature. This guide summarizes the existing knowledge regarding the likely molecular targets of 3-FPEA, provides contextual binding data for its parent compound, and outlines general experimental protocols that can be employed to elucidate its specific receptor binding characteristics.

Putative Molecular Targets

Based on its chemical structure, 3-FPEA is predicted to interact with the following primary targets:

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines like β-phenethylamine.[3] Given that 3-FPEA is a fluorinated derivative of PEA, it is highly probable that it acts as a ligand at this receptor. TAAR1 activation is known to modulate dopaminergic, serotonergic, and noradrenergic systems.[4][5][6]

-

Monoamine Transporters (DAT, NET, SERT): Phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), typically acting as substrates and/or reuptake inhibitors.[7][8] These transporters are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft.[7]

Quantitative Binding Data: A Gap in Current Knowledge

To provide a frame of reference, the following table summarizes the reported EC50 values for the parent compound, β-phenethylamine (PEA), at TAAR1 across different species.

| Compound | Receptor | Species | Assay Type | EC50 (nM) | Reference |

| β-phenethylamine (PEA) | TAAR1 | Human | cAMP accumulation | 80.6 | [10] |

| β-phenethylamine (PEA) | TAAR1 | Human | cAMP accumulation | 193 | [3] |

| β-phenethylamine (PEA) | TAAR1 | Rat | cAMP accumulation | 231 | [3] |

| β-phenethylamine (PEA) | TAAR1 | Mouse | cAMP accumulation | 150 | [3] |

Postulated Signaling Pathways of 3-FPEA at TAAR1

Assuming 3-FPEA acts as an agonist at TAAR1, it would likely initiate a cascade of intracellular signaling events. TAAR1 is known to be coupled to Gs and Gq proteins.[4] Activation of the canonical Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA). TAAR1 signaling also involves Protein Kinase C (PKC) and the phosphorylation of the extracellular signal-regulated kinase (ERK) 1/2.[4][5][6][11]

TAAR1 Gs-protein coupled signaling cascade.

Experimental Protocols for Characterizing 3-FPEA

To determine the receptor binding profile of 3-FPEA, standard pharmacological assays are required. Below are generalized protocols that can be adapted for this purpose.

Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound (3-FPEA) for a receptor by its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 3-FPEA for a specific receptor (e.g., TAAR1, DAT, NET, SERT).

Materials:

-

Membrane preparations from cells expressing the target receptor.

-

A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]-epinephrine for TAAR1, [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET, [3H]-citalopram for SERT).

-

Unlabeled 3-FPEA.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of unlabeled 3-FPEA.

-

In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a known displacer (for non-specific binding), or the serially diluted 3-FPEA.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the concentration of 3-FPEA.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Workflow for a competitive radioligand binding assay.

Functional Assay (e.g., cAMP Accumulation)

This assay measures the functional consequence of receptor activation by a ligand.

Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of 3-FPEA at a Gs-coupled receptor like TAAR1.

Materials:

-

A cell line expressing the target receptor (e.g., HEK293-TAAR1).

-

3-FPEA.

-

A known agonist for the receptor (positive control).

-

Assay medium.

-

A cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay).

Procedure:

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Prepare serial dilutions of 3-FPEA and the positive control agonist.

-

Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add the diluted compounds to the cells.

-

Incubate for a specified period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the log concentration of 3-FPEA to generate a dose-response curve.

-

Determine the EC50 and Emax values from the curve.

Conclusion and Future Directions

While 3-FPEA is a compound of interest due to its structural relationship with phenethylamine, its pharmacological profile remains largely uncharacterized in the public domain. The primary putative targets are TAAR1 and the monoamine transporters. To advance the understanding of 3-FPEA's mechanism of action and potential therapeutic applications, comprehensive in vitro and in vivo studies are necessary to determine its binding affinities, functional activities, and selectivity at these and other CNS receptors. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 404-70-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of monoamine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolism of 3-Fluorophenethylamine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted in vivo metabolism of 3-Fluorophenethylamine (3-FPEA). In the absence of direct experimental data for 3-FPEA, this document extrapolates the known metabolic pathways of its parent compound, phenethylamine (PEA), to forecast the biotransformation of 3-FPEA. The primary predicted metabolic routes include oxidative deamination to 3-fluorophenylacetic acid, N-methylation, N-acetylation, and potential aromatic hydroxylation, followed by subsequent conjugation reactions. This guide offers detailed hypothetical experimental protocols for the identification and quantification of these predicted metabolites and visualizes the anticipated metabolic pathways and experimental workflows using Graphviz diagrams. The information presented herein serves as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolism of 3-FPEA and other fluorinated phenethylamine derivatives.

Introduction

This compound (3-FPEA) is a halogenated analog of phenethylamine (PEA), a trace amine with neuromodulatory functions in the central nervous system. The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its metabolic fate. Understanding the in vivo metabolism of 3-FPEA is crucial for the development of novel therapeutics and for assessing its toxicological profile.

This guide synthesizes the established metabolic pathways of phenethylamine to construct a predictive metabolic map for 3-FPEA. The stability of the carbon-fluorine bond in aromatic systems suggests that the core metabolic transformations will likely mirror those of the non-fluorinated parent compound.

Predicted Metabolic Pathways of this compound

The in vivo biotransformation of 3-FPEA is anticipated to proceed through several key enzymatic pathways, primarily involving Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions are expected to modify the 3-FPEA molecule, preparing it for subsequent conjugation or excretion.

-

Oxidative Deamination (Major Pathway): The most prominent metabolic route for phenethylamine is oxidative deamination. This two-step process is initiated by monoamine oxidase (MAO) , particularly MAO-B, which converts the primary amine to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the aldehyde to the corresponding carboxylic acid. Therefore, the principal metabolite of 3-FPEA is predicted to be 3-fluorophenylacetic acid (3-FPAA) .[1][2][3][4]

-

N-Methylation: The enzyme phenylethanolamine N-methyltransferase (PNMT) is known to catalyze the N-methylation of phenethylamine.[1][5] It is therefore plausible that 3-FPEA undergoes a similar transformation to yield N-methyl-3-fluorophenethylamine .

-

N-Acetylation: Aralkylamine N-acetyltransferase (AANAT) is another enzyme responsible for the metabolism of phenethylamine, leading to the formation of N-acetylated derivatives.[1][6] Thus, N-acetyl-3-fluorophenethylamine is a potential metabolite of 3-FPEA.

-

Aromatic Hydroxylation: While less common for phenethylamine itself, aromatic hydroxylation is a possible metabolic route. The fluorine atom at the 3-position may influence the regioselectivity of this reaction, potentially leading to the formation of hydroxylated 3-FPEA isomers.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

-

Glucuronidation and Sulfation: The parent molecule (3-FPEA) or its hydroxylated metabolites could undergo conjugation with glucuronic acid or sulfate, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The identification of a sulfo-conjugated metabolite for a PEA derivative supports this prediction.[7][8]

-

Amino Acid Conjugation: Phenylacetic acid, the major metabolite of PEA, can be conjugated with amino acids. Phenylacetylglutamine has been identified as a human metabolite of PEA.[7] Consequently, 3-fluorophenylacetylglutamine is a probable Phase II metabolite of 3-FPEA.

Data Presentation: Predicted Metabolites of this compound

The following table summarizes the predicted metabolites of 3-FPEA, their proposed enzymatic origins, and their expected analytical signatures.

| Predicted Metabolite | Abbreviation | Metabolic Pathway | Enzyme(s) | Expected Mass Shift (from 3-FPEA) |

| 3-Fluorophenylacetic acid | 3-FPAA | Oxidative Deamination | MAO, ALDH | +15.99 Da |

| N-Methyl-3-fluorophenethylamine | N-Methylation | PNMT | +14.02 Da | |

| N-Acetyl-3-fluorophenethylamine | N-Acetylation | AANAT | +42.01 Da | |

| Hydroxy-3-fluorophenethylamine | Aromatic Hydroxylation | CYP450 | +15.99 Da | |

| 3-FPEA-Glucuronide | Glucuronidation | UGTs | +176.01 Da | |

| 3-FPEA-Sulfate | Sulfation | SULTs | +79.96 Da | |

| 3-Fluorophenylacetylglutamine | Amino Acid Conjugation | - | +145.04 Da (from 3-FPAA) |

Experimental Protocols

To investigate the in vivo metabolism of 3-FPEA, the following experimental methodologies are proposed.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Administration: A single dose of 3-FPEA (e.g., 10 mg/kg) administered via oral gavage and intravenous injection to assess first-pass metabolism.

-

Sample Collection: Blood samples collected via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Urine and feces collected over a 24-hour period.

-

Sample Preparation: Plasma separated from blood by centrifugation. Urine samples centrifuged to remove particulates. All samples to be stored at -80°C until analysis. For metabolite identification, plasma and urine samples would be subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

Analytical Methodology: Metabolite Identification and Quantification

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended analytical platform due to its high sensitivity and specificity.[[“]][10]

-

Chromatography: A C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Full scan MS and product ion scans (MS/MS) will be performed to identify potential metabolites based on their predicted mass-to-charge ratios (m/z) and fragmentation patterns.

-

Quantification: A validated LC-MS/MS method using multiple reaction monitoring (MRM) will be developed for the quantification of 3-FPEA and its major predicted metabolites. This will involve the use of stable isotope-labeled internal standards for accuracy and precision.

Mandatory Visualizations

Predicted Metabolic Pathway of this compound

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes. | Semantic Scholar [semanticscholar.org]

- 9. consensus.app [consensus.app]

- 10. academic.oup.com [academic.oup.com]

The Neuropharmacology of Fluorinated Phenethylamines: An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines are a vast class of psychoactive compounds that include endogenous neurotransmitters like dopamine and synthetic drugs such as amphetamine.[1][2] The introduction of fluorine into the phenethylamine scaffold is a key strategy in medicinal chemistry to modulate pharmacological properties.[3] Fluorination can significantly alter a compound's potency, selectivity, metabolic stability, and blood-brain barrier permeability. This can lead to a wide range of effects, from enhancing psychoactivity to diminishing it entirely.[3] This guide provides a comprehensive overview of the neuropharmacology of fluorinated phenethylamines, focusing on their structure-activity relationships, quantitative effects on monoamine systems, and the experimental protocols used for their evaluation.

Core Neuropharmacological Mechanisms

Fluorinated phenethylamines primarily exert their effects by interacting with monoamine neurotransmitter systems—dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Their mechanism of action typically involves one or both of the following:

-

Monoamine Transporter Interaction : Many fluorinated phenethylamines act on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][5] They can function as reuptake inhibitors, blocking the transporter from clearing neurotransmitters from the synapse, or as releasing agents (substrates), causing the transporter to reverse its direction and expel neurotransmitters from the presynaptic neuron into the synapse.[4][6]

-

Receptor Binding : Certain derivatives, particularly those with hallucinogenic properties, act as agonists at specific serotonin receptors, most notably the 5-HT2A receptor.[5][7][8]

The specific behavioral outcomes, whether stimulant, entactogenic, or hallucinogenic, are determined by the compound's relative affinity and efficacy at these different transporters and receptors.[5][8]

Caption: General mechanism of action for monoamine releasing agents.

Structure-Activity Relationships (SAR)

The pharmacological profile of a fluorinated phenethylamine is highly dependent on the position and degree of fluorination, as well as other substitutions on the phenethylamine core.

-

Phenyl Ring Substitution :

-

Position : Halogenation at the para (4-position) of the phenyl ring generally confers positive effects on binding affinity for the 5-HT2A receptor.[7][9][10] For example, p-fluoroamphetamine (4-FA) is a potent dopamine and serotonin releasing agent.[11]

-

Halogen Type : While para-chloro and para-iodo substitutions often steer activity towards serotonin release, p-fluoroamphetamine's profile more closely resembles that of amphetamine, with stronger effects on dopamine.[11]

-

Alkoxy Groups : Adding alkoxy groups, as seen in psychedelic phenethylamines, is crucial for 5-HT2A affinity. Introducing fluorine to these alkoxy substituents, such as in fluorinated mescaline derivatives, generally increases binding affinity at 5-HT2A and 5-HT2C receptors and can enhance agonist potency.[12][13]

-

-

Alpha-Methylation (Amphetamines) : The presence of an α-methyl group typically increases stimulant properties and metabolic stability. For many phenethylamines, α-methylation has little effect on 5-HT receptor affinity when examining racemates.[14]

-

N-Alkylation : N,N-dimethylation of the terminal amine tends to decrease 5-HT receptor affinity.[14]

The introduction of fluorine can have unpredictable effects; for instance, while difluoroescaline retains the psychoactivity of escaline, the monofluorinated version is nearly inactive, and the trifluorinated analog shows increased potency.[3]

Quantitative Pharmacology Data

The following tables summarize key quantitative data for various fluorinated phenethylamines, illustrating their affinity for CNS targets and their functional potency.

Table 1: Receptor Binding Affinities (Ki, nM) of Fluorinated Phenethylamines

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Reference |

|---|---|---|---|---|

| 2C-O-2F-Et | 150 | 1100 | >10000 | [13] |

| 2C-O-2,2,2F-Et | 8 | 17 | 2700 | [13] |

| F-Proscaline | 150 | 250 | 1600 | [12] |

| 2F-Proscaline | 170 | 210 | 2700 | [12] |

| 3F-Proscaline | 180 | 180 | 2600 | [12] |

Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Inhibition (IC50, nM) Data

| Compound | DAT Inhibition (IC50) | SERT Inhibition (IC50) | Reference |

|---|---|---|---|

| p-Fluoroamphetamine | 211 | 1140 | [11] |

| Amphetamine | 41 | 3890 | [11] |

| p-Chloroamphetamine | 1020 | 83 | [11] |

IC50 values represent the concentration required to inhibit 50% of radiolabeled dopamine or serotonin uptake into synaptosomes.

Table 3: In Vivo Effects of Fluorinated Phenethylamines | Compound | Effect | Model | Key Finding | Reference | | :--- | :--- | :--- | :--- | | p-Fluoroamphetamine | Drug Discrimination | Rats trained to discriminate amphetamine | Fully substituted for amphetamine (ED50 = 0.43 mg/kg) |[11] | | p-Fluoroamphetamine | Microdialysis | Rat striatum | Strongly elevated extracellular dopamine (849% of baseline) |[11] | | m-Fluoroamphetamine | Locomotor Activity | Rats | Significant dose-related increases in locomotion |[15] | | 3-Fluoromethamphetamine | Locomotor Activity | Rats | Significantly increased locomotor activity (0.5 and 1.0 mg/kg, i.v.) |[16] |

Experimental Protocols

Characterizing the neuropharmacology of fluorinated phenethylamines requires a suite of specialized in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radioactively labeled ligand.[17]

Methodology:

-

Membrane Preparation : Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[18] Protein concentration is determined using an assay like the BCA assay.[18]

-

Assay Setup : The assay is conducted in a 96-well plate. Each well contains the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[1]

-

Incubation : The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[18]

-

Filtration : The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer to minimize non-specific binding.[1][18]

-

Quantification : The radioactivity trapped on the filters is counted using a scintillation counter.[18]

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Caption: Experimental workflow for a radioligand binding assay.

In Vitro Neurotransmitter Uptake/Release Assay

These functional assays measure a compound's effect on monoamine transporter activity, determining if it acts as an inhibitor or a substrate (releaser).[6][19]

Methodology:

-

Preparation : The assay uses either synaptosomes (nerve terminals isolated from brain tissue) or cell lines stably expressing a specific monoamine transporter (e.g., DAT, SERT).[11][19]

-

Uptake Inhibition Assay :

-

Cells/synaptosomes are pre-incubated with varying concentrations of the test compound.

-

A radiolabeled neurotransmitter (e.g., [3H]-dopamine) is added to initiate uptake.[19]

-

After a short incubation period (e.g., 10 minutes), uptake is terminated by rapid filtration.

-

The radioactivity inside the cells/synaptosomes is measured to determine the rate of uptake.

-

IC50 values are calculated to quantify the potency of the compound as a transporter inhibitor.[19]

-

-

Release (Efflux) Assay :

-

Cells/synaptosomes are first pre-loaded with a radiolabeled neurotransmitter.

-

After washing to remove external radioactivity, the test compound is added at various concentrations.

-

The medium is sampled over time to measure the amount of radiolabeled neurotransmitter released from the cells.

-

EC50 values are calculated to quantify the potency of the compound as a releasing agent.[19]

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of a drug's neurochemical effects.[11]

Methodology:

-

Probe Implantation : A microdialysis probe is surgically implanted into a specific brain region (e.g., nucleus accumbens or striatum).[16]

-

Perfusion : The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Sample Collection : The exiting fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).

-

Analysis : The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation : After establishing a stable baseline, the animal is administered the test drug, and subsequent changes in neurotransmitter levels are measured and expressed as a percentage of the baseline.[11]

Key Signaling Pathways

Many fluorinated phenethylamines, especially hallucinogenic derivatives, are potent agonists at the 5-HT2A receptor, which signals through the Gq/11 G-protein pathway.

Caption: The 5-HT2A receptor Gq-coupled signaling cascade.[1]

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream cellular responses that underlie the compound's psychoactive effects.

Conclusion

Fluorinated phenethylamines represent a chemically diverse and pharmacologically rich class of compounds. The strategic placement of fluorine atoms can fine-tune their interactions with monoamine transporters and receptors, leading to a wide spectrum of neuropharmacological effects. Understanding their structure-activity relationships, supported by robust quantitative in vitro and in vivo data, is crucial for drug development professionals and researchers. The methodologies outlined in this guide provide a framework for the continued exploration of these compounds, both as tools to probe the complexities of monoaminergic systems and as potential leads for novel CNS therapeutics.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.virginia.edu [med.virginia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Psychostimulant-like effects of p-fluoroamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 14. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

3-Fluorophenethylamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine research chemical. As a structural analog of phenethylamine, it is presumed to exhibit stimulant properties by modulating monoaminergic neurotransmitter systems. This technical guide provides a comprehensive overview of the available information on 3-FPEA, including its chemical and physical properties, potential synthesis routes, and predicted pharmacological profile based on data from analogous compounds. Due to the limited specific research on 3-FPEA, this document extrapolates likely mechanisms of action and signaling pathways to guide future research endeavors. All quantitative data for related compounds is presented in structured tables for comparative analysis, and detailed experimental protocols for synthesis and analysis are provided.

Introduction

Substituted phenethylamines are a broad class of organic compounds with a wide range of pharmacological activities, primarily acting as central nervous system stimulants, entactogens, and hallucinogens.[1] The introduction of a fluorine atom onto the phenyl ring, as in this compound (3-FPEA), can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. 3-FPEA is primarily utilized as a research chemical and as an intermediate in the synthesis of more complex molecules.[2] Its mechanism of action is not well-documented, but it is believed to interact with various receptors in the brain, potentially affecting neurotransmitter levels.[2]

Chemical and Physical Properties